Ergosta-7,22-dien-17-ol-3-one
Description
The study of sterols and their derivatives is a cornerstone of bioorganic chemistry, with implications ranging from fundamental cellular processes to the development of new therapeutic agents. Ergosta-7,22-dien-17-ol-3-one represents a specific molecule within this vast class of compounds, and its investigation contributes to a broader understanding of sterol chemistry and biology.
Sterols are a class of steroids characterized by a hydroxyl group at the C-3 position of the steroid nucleus. They are vital components of cell membranes in eukaryotes, influencing membrane fluidity and integrity. Ergostane (B1235598) derivatives are a specific type of sterol based on the ergostane skeleton, which is a 28-carbon framework. These compounds are particularly abundant in fungi, where ergosterol (B1671047) is the primary sterol, analogous to cholesterol in animal cells. nih.govontosight.ai
The biological significance of ergostane derivatives is vast and varied. They are not only crucial for the structural integrity of fungal cell membranes but also serve as precursors to a multitude of other biologically active steroids. nih.govrsc.org Research has shown that various ergostane derivatives possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.orgnih.gov The diversity in their structures, arising from modifications such as oxidation, reduction, and rearrangement of the ergostane skeleton, leads to a wide spectrum of biological functions. springermedizin.de This makes them a rich source for the discovery of new lead compounds in drug development. rsc.org
The general structure of the ergostane skeleton consists of a cyclopentanoperhydrophenanthrene ring system with a side chain at C-17. springermedizin.de The nomenclature and stereochemistry of these compounds are complex, with specific conventions used to describe the orientation of substituents on the ring and side chain. nih.gov
Current research on this compound, while not as extensive as for its more famous relative ergosterol, is beginning to carve out a niche in the scientific literature. Studies have identified this compound as a biotransformation product of other sterols. For instance, research involving the microorganism Nocardia erythropolis demonstrated the conversion of ergosta-7,22-dien-3-beta-ol into ergosta-7,22-dien-3-one and subsequently to ergosta-7,22-dien-17-alpha-ol-3-one. nih.gov This highlights its role as an intermediate in microbial steroid metabolism.
Furthermore, this compound has been isolated from natural sources, particularly from fungi of the Ganoderma genus, which are well-known for producing a variety of bioactive compounds. researchgate.netscielo.org.mx Research into the biological activities of compounds from this genus has revealed that some ergostane derivatives possess immunomodulatory and pro-inflammatory properties. researchgate.netnih.govchemfaces.com Specifically, studies on J774A.1 macrophage cells have shown that ergosta-7,22-dien-3-one can stimulate the production of nitric oxide and induce the expression of various immune-related genes and molecules, including Toll-like receptors (TLRs), cytokines, and chemokines. researchgate.netnih.govchemfaces.combiocrick.com
The chemical structure of this compound features a ketone group at the C-3 position, a hydroxyl group at C-17, and two double bonds in the ergostane skeleton, specifically between carbons 7 and 8, and 22 and 23. ontosight.ainih.gov This specific arrangement of functional groups is crucial to its chemical properties and biological activity.
Given the current understanding of this compound, future research objectives are aimed at a more in-depth investigation of its biological and chemical characteristics. A primary goal is to fully elucidate the biosynthetic pathways leading to its formation in various organisms. Understanding its synthesis can provide insights for biotechnological applications, including the potential for targeted production of this and related compounds. ontosight.ai
A significant area for future research is the comprehensive evaluation of its pharmacological potential. While initial studies have pointed towards pro-inflammatory activity, a more thorough investigation into its effects on different cell types and in various biological contexts is warranted. researchgate.netnih.gov This includes exploring its potential as an adjuvant in immunology, a substance that can enhance the immune response. nih.govchemfaces.com
The scope of investigation should also include detailed structure-activity relationship (SAR) studies. By synthesizing and testing analogs of this compound, researchers can identify the specific structural features responsible for its biological effects. This knowledge is critical for designing new molecules with potentially enhanced or more specific activities. Further research into its role in cell membrane biology and its interactions with cellular targets will also be crucial for a complete understanding of this intriguing sterol. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
118230-93-6 |
|---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(9R,10S,13S,14S,17S)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-17-hydroxy-10,13-dimethyl-2,4,5,6,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)7-8-20(4)28(30)16-13-25-23-10-9-21-17-22(29)11-14-26(21,5)24(23)12-15-27(25,28)6/h7-8,10,18-21,24-25,30H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
NZLLFTZORMKXLC-GQAQTOSXSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O |
Isomeric SMILES |
C[C@@H](/C=C/[C@@H](C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C)O)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O |
Synonyms |
EDOO ergosta-7,22-dien-17-ol-3-one |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediates of Ergosta 7,22 Dien 17 Ol 3 One
Core Sterol Biosynthesis: General Ergostane (B1235598) Pathway
The ergostane pathway is a complex series of enzymatic reactions that produce ergosterol (B1671047), the primary sterol in fungi. pnas.orgmdpi.com This pathway begins with the cyclization of squalene (B77637) to lanosterol. mdpi.com Following the formation of lanosterol, a series of demethylations, desaturations, and reductions occur to yield the final product, ergosterol. mdpi.com Sterols with an ergostane backbone are crucial for maintaining the fluidity and structure of the fungal cell membrane. plos.orgnih.gov The general pathway involves numerous intermediates, and the specific sterols produced can vary among different fungal species. mdpi.com
Enzymatic Steps and Key Enzymes Leading to Ergosta-7,22-dien-17-ol-3-one
The formation of this compound is a result of specific enzymatic activities within the ergosterol biosynthesis pathway. While the direct synthesis of this specific 17-hydroxylated, 3-keto derivative is not as extensively detailed as the main pathway to ergosterol, its formation can be inferred from the known biotransformation capabilities of fungi and the functions of key enzymes involved in modifying the sterol nucleus. For instance, studies on the biotransformation of ergosta-7,22-dien-3-beta-ol by Nocardia erythropolis have shown the production of ergosta-7,22-dien-3-one and ergosta-7,22-dien-17-alpha-ol-3-one, indicating the presence of enzymes capable of oxidizing both the C-3 and C-17 positions. nih.gov
A critical and complex stage in the ergosterol pathway is the removal of two methyl groups at the C-4 position of the sterol ring. oup.com This process requires the coordinated action of a multi-enzyme complex. pnas.orgoup.com The key enzymes involved are:
C-4 sterol methyloxidase (ERG25): This enzyme catalyzes the initial oxidation of the C-4 methyl groups. nih.govuniprot.org
C-3 sterol dehydrogenase/C-4 decarboxylase (ERG26): This enzyme is responsible for the decarboxylation at C-4 and the oxidation of the 3-hydroxyl group to a 3-keto group. pnas.orgoup.comyeastgenome.org
3-keto sterol reductase (ERG27): This enzyme reduces the 3-keto group back to a hydroxyl group, completing the demethylation step. nih.govuniprot.orgyeastgenome.org
The proper functioning and interaction of these enzymes are crucial for the progression of the ergosterol pathway. pnas.org A scaffold protein, Erg28p, is also involved in tethering this demethylase complex to the endoplasmic reticulum. oup.comnih.gov
| Enzyme (Gene) | Function in C-4 Demethylation | Substrate(s) | Product(s) |
|---|---|---|---|
| C-4 sterol methyloxidase (ERG25) | Oxidizes the C-4 methyl groups. nih.govuniprot.org | 4,4-dimethylzymosterol | 4-methyl-4-carboxy-zymosterol |
| C-3 sterol dehydrogenase/C-4 decarboxylase (ERG26) | Decarboxylates at C-4 and oxidizes the C-3 hydroxyl group. pnas.orgoup.comyeastgenome.org | 4-methyl-4-carboxy-zymosterol | 3-keto-4-methyl-zymosterol |
| 3-keto sterol reductase (ERG27) | Reduces the 3-keto group to a hydroxyl group. nih.govuniprot.orgyeastgenome.org | 3-keto-4-methyl-zymosterol | 4-methyl-zymosterol |
The ERG27 gene encodes the 3-keto sterol reductase, an essential enzyme in the C-4 demethylation process. nih.govyeastgenome.org Its primary role is to catalyze the reduction of the 3-keto group on the sterol intermediate back to a hydroxyl group. uniprot.org This reaction is the final step in the removal of the C-4 methyl groups. oup.com Studies in Saccharomyces cerevisiae have shown that a deficiency in ERG27 leads to the accumulation of 3-ketosterols and an inability to synthesize ergosterol, highlighting its critical role in the pathway. nih.govpnas.org The enzyme is part of a larger complex that includes ERG25 and ERG26. nih.gov
The ERG26 gene encodes the C-3 sterol dehydrogenase, also known as C-4 decarboxylase. yeastgenome.orgalliancegenome.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the subsequent decarboxylation at the C-4 position. pnas.orgoup.com This dual function is a key part of the C-4 demethylation sequence. yeastgenome.org Inactivation of the ERG26 gene in Saccharomyces cerevisiae has been shown to be lethal, underscoring its essential nature in ergosterol biosynthesis. pnas.org The enzyme is located in the endoplasmic reticulum membrane and is a component of the C-4 demethylation complex. pnas.orgalliancegenome.org
This compound as a Precursor or Intermediate in Ergosterol Biosynthesis
This compound is considered an intermediate or a product of a side reaction in the main ergosterol biosynthetic pathway. ontosight.ai The presence of a ketone at C-3 and a hydroxyl group at C-17 indicates enzymatic modifications of a sterol precursor. The formation of ergosta-7,22-dien-3-one from ergosta-7,22-dien-3-beta-ol has been demonstrated, and further hydroxylation at C-17 leads to this compound. nih.gov While not a direct precursor in the canonical pathway to ergosterol, its existence points to the metabolic plasticity of fungi and the presence of hydroxylases and dehydrogenases that can act on various sterol intermediates.
| Compound | Role in Ergosterol Biosynthesis | Key Converting Enzyme(s) |
|---|---|---|
| Lanosterol | Initial sterol produced from squalene cyclization. mdpi.com | Lanosterol synthase (ERG7) |
| 4,4-dimethylzymosterol | Intermediate undergoing C-4 demethylation. oup.com | ERG25, ERG26, ERG27 |
| Zymosterol | A key intermediate after C-4 demethylation. mdpi.com | Multiple enzymes for subsequent steps |
| Fecosterol | An intermediate in the later stages of the pathway. mdpi.com | Sterol C-24 methyltransferase (ERG6) |
| Episterol | Immediate precursor to ergosta-5,7,24(28)-trienol. mdpi.comresearchgate.net | Sterol C-5 desaturase (ERG3) |
| Ergosta-7,22-dien-3-beta-ol | A precursor that can be converted to ergosta-7,22-dien-3-one. nih.gov | 3-beta-hydroxysteroid dehydrogenase |
Regulation of Ergostane Sterol Metabolism
The biosynthesis of ergostane sterols is a tightly regulated process, ensuring that the cell maintains appropriate levels of these essential membrane components. yeastgenome.orgfrontiersin.org Regulation occurs at multiple levels, including transcriptional control of the ERG genes. yeastgenome.org The expression of many ERG genes is upregulated in response to the inhibition of the pathway, for example, by azole antifungal drugs that target the enzyme Erg11p (lanosterol 14α-demethylase). mdpi.com This upregulation is a compensatory mechanism to overcome the blockage in the pathway.
Key transcription factors, such as Upc2p and Ecm22p in Saccharomyces cerevisiae, play a crucial role in sensing sterol levels and modulating the expression of ERG genes. yeastgenome.org When sterol levels are low, these transcription factors move to the nucleus and activate the transcription of genes involved in sterol biosynthesis. yeastgenome.org Oxygen availability also influences the pathway, as several enzymatic steps require molecular oxygen. yeastgenome.orgfrontiersin.org
Advanced Methodologies for Isolation and Structural Elucidation of Ergosta 7,22 Dien 17 Ol 3 One
Extraction and Fractionation Techniques for Complex Biological Matrices
The initial step in isolating Ergosta-7,22-dien-17-ol-3-one from its natural source, typically fungal biomass, involves extraction with organic solvents. A common procedure is the exhaustive extraction of the dried and powdered fungal material, such as the fruiting bodies of Ganoderma lucidum, with 95% ethanol, often using a heating-reflux method to produce a crude extract. nih.gov This crude extract, containing a multitude of compounds, is then subjected to partitioning. For instance, it can be partitioned between petroleum ether and a methanol-water mixture (e.g., 90:10 v/v) to separate compounds based on their polarity. asm.org
Further fractionation of the more polar extract (e.g., the 90% methanol (B129727) fraction) is often achieved using vacuum liquid chromatography (VLC) over silica (B1680970) gel. asm.org This technique allows for a stepwise elution with a gradient of solvents, such as chloroform-methanol, to yield fractions of decreasing polarity. asm.org Another approach involves dissolving the crude extract in a methanol-chloroform mixture and mixing it with silica gel before further chromatographic steps. nih.gov For the isolation of sterols, a lipid extraction can be performed using a hexane-isopropanol (3:2) mixture. asm.org These initial extraction and fractionation steps are crucial for enriching the target compound and removing interfering substances like fatty acids, preparing the sample for more refined separation methods.
Chromatographic Separation Strategies
Following initial extraction and fractionation, various chromatographic techniques are employed to isolate this compound in a pure form.
Column Chromatography (Silica Gel, RP-18, Sephadex LH-20)
Open column chromatography is a fundamental technique for the separation of ergostane-type sterols. Silica gel is a commonly used stationary phase, with elution carried out using a gradient of solvents, such as cyclohexane-ethyl acetate-methanol mixtures of increasing polarity. nih.gov Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to guide the separation process. nih.gov
For further purification, Reversed-Phase (RP-18) silica gel columns are utilized. nih.gov In this case, a polar mobile phase, such as a methanol-water gradient (e.g., from 50:50 to 100:0), is used to elute compounds of decreasing polarity. nih.gov Additionally, Sephadex LH-20, a size-exclusion chromatography medium, can be employed for separating compounds based on their molecular size, which is particularly useful for separating sterols from other classes of compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of this compound. nih.govresearchgate.net Both analytical and semi-preparative HPLC systems are used. researchgate.net A common setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient of solvents like acetonitrile (B52724) and water or methanol and water. nih.govmdpi.com
For instance, a rapid isocratic method on an XBridge™ Premier BEH™ C18 column has been developed for the analysis of ergosterol (B1671047), a related compound, which could be adapted for this compound. waters.com Detection is typically achieved using a Photodiode Array (PDA) detector, which allows for the monitoring of the elution profile at specific wavelengths (e.g., 254 nm) and provides UV spectral data for peak identification and purity assessment. asm.orgwaters.com The combination of HPLC with mass spectrometry (HPLC-MS) offers a powerful method for the simultaneous separation, identification, and quantification of sterols in complex mixtures. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique used throughout the isolation process for monitoring fractions from column chromatography and assessing the purity of isolated compounds. nih.govasm.org Silica gel GF254 plates are commonly used as the stationary phase. researchgate.netsci-hub.se
A variety of solvent systems can be employed for the development of the TLC plates, with the choice depending on the polarity of the compounds being separated. A frequently used mobile phase for sterols is a mixture of hexane (B92381) and ethyl acetate (B1210297) in varying ratios (e.g., 65:35, v/v). researchgate.net Visualization of the separated spots is typically achieved under UV light (254 nm) or by spraying with a visualizing agent, such as a sulfuric acid-ceric acetate solution, followed by heating. researchgate.net The retention factor (Rf) value of a compound in a specific TLC system provides a useful parameter for its identification.
High-Resolution Spectroscopic Characterization
Once this compound is isolated in its pure form, its chemical structure is elucidated using a suite of high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: ¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. nih.govpensoft.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the complete molecular structure.
¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. pensoft.net Key signals for ergostane-type sterols include those for methyl groups (singlets and doublets), olefinic protons, and methine protons attached to oxygen-bearing carbons. frontiersin.org
¹³C-NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts indicate their functional group type (e.g., carbonyl, olefinic, aliphatic). pensoft.net The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. pensoft.net
2D NMR experiments are crucial for establishing the connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. pensoft.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the carbon skeleton and placing functional groups. pensoft.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. asm.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. sci-hub.se
The collective data from these NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound. While a complete NMR dataset for this compound is not available in the provided search results, the table below shows representative ¹³C-NMR data for a closely related compound, Ergosta-7,22-dien-3β-ol, to illustrate the type of information obtained.
Table 1: Representative ¹³C-NMR Data for Ergosta-7,22-dien-3β-ol
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 37.2 |
| 2 | 31.5 |
| 3 | 71.1 |
| 4 | 42.2 |
| 5 | 141.3 |
| 6 | 121.2 |
| 7 | 117.5 |
| 8 | 139.6 |
| 9 | 50.1 |
| 10 | 36.5 |
| 11 | 21.1 |
| 12 | 39.5 |
| 13 | 42.8 |
| 14 | 54.6 |
| 15 | 22.8 |
| 16 | 28.2 |
| 17 | 56.0 |
| 18 | 12.0 |
| 19 | 19.4 |
| 20 | 40.4 |
| 21 | 21.1 |
| 22 | 135.7 |
| 23 | 131.9 |
| 24 | 42.8 |
| 25 | 33.1 |
| 26 | 19.6 |
| 27 | 19.9 |
| 28 | 17.6 |
Note: This data is for Ergosta-7,22-dien-3β-ol and serves as an illustrative example. The presence of a ketone at C-3 in this compound would significantly alter the chemical shifts of C-2, C-3, and C-4.
Mass Spectrometry (MS, ESI-ToF-MS, GC-MS)
Mass spectrometry is a cornerstone technique for the identification of ergostane (B1235598) sterols, providing critical information on molecular weight and fragmentation patterns. The analysis of this compound and its related compounds has been successfully carried out using mass spectroscopy. nih.gov This technique, often coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), allows for the separation and identification of individual components in a mixture.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS): This soft ionization technique is particularly useful for determining the accurate molecular weight of thermally labile molecules like sterols. For instance, in the analysis of related ergostane compounds, LC-ESI-ToF-MS has been used to determine the molecular weight and formula. pensoft.net Negative-ion ESI-MS has been employed to determine the molecular weight of various ergostane polyols, showing quasi-molecular ion peaks at [M–H]−. frontiersin.org For this compound, this technique would be expected to yield a precise mass measurement, confirming its molecular formula of C₂₈H₄₄O₂.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile derivatives of sterols. For the closely related compound Ergosta-7,22-dien-3-one, which lacks the 17-hydroxyl group, GC-MS analysis has been documented in the NIST Mass Spectrometry Data Center. nih.gov The electron ionization (EI) mass spectrum of this related compound shows characteristic fragmentation patterns that are crucial for structural confirmation. The molecular ion peak (M+) would be observed, and key fragments would arise from cleavages in the steroid nucleus and the side chain.
| Parameter | Value |
|---|---|
| NIST Number | 253047 |
| Molecular Formula | C₂₈H₄₄O |
| Molecular Weight | 396.6 g/mol |
| m/z Top Peak | 269 |
| m/z 2nd Highest | 55 |
| m/z 3rd Highest | 43 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in identifying chromophores, particularly conjugated double bond systems, within a molecule. The identification of Ergosta-7,22-dien-17-alpha-ol-3-one has been accomplished in part through UV-spectrophotometry. nih.gov The ergostane skeleton of this compound contains an isolated ketone at the C-3 position and a non-conjugated double bond at C-7. The presence of the α,β-unsaturated ketone that would give a strong UV absorption is prevented by the absence of a double bond at the C-4 or C-5 position. nih.gov
However, the isolated double bond at the C-7 position and the ketone group at C-3 will still exhibit characteristic absorptions. In a similar sterol, ergost-7-en-3-ol, a maximum absorption (λmax) was observed at a wavelength of 240 nm. pensoft.net The detection of compounds on TLC plates is also often achieved using UV light at 254 and 366 nm. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would provide clear evidence for its key structural features: the hydroxyl group (-OH), the ketone group (C=O), and the carbon-carbon double bonds (C=C). ontosight.ai In studies of related ergostane sterols, IR spectroscopy has been used to confirm the presence of hydroxyl groups (around 3406 cm⁻¹), alkene groups (C=C), and aliphatic C-H groups. pensoft.netresearchgate.net
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| Hydroxyl (-OH) stretch | ~3400 (broad) | pensoft.net |
| Ketone (C=O) stretch | ~1710 (sharp) | semanticscholar.org |
| Alkene (C=C) stretch | ~1640 (weak) | pensoft.net |
| Aliphatic C-H stretch | ~2850-2960 | pensoft.net |
Challenges and Innovations in Ergostane Sterol Identification
The identification of specific ergostane sterols like this compound is fraught with challenges, primarily stemming from their immense structural diversity and the complexity of the biological matrices in which they are found. Ergostane-type steroids exhibit significant chemical diversity arising from various oxidative and reductive modifications, as well as carbon skeletal rearrangements. springermedizin.de
A major challenge is the separation and identification of stereoisomers. Many ergostanes differ only in the stereochemistry at one or more chiral centers (e.g., C-24) or the configuration of a double bond, which can be difficult to distinguish using standard analytical techniques. springermedizin.de The sterol fraction of fungi is typically a complex mixture, and while ergosterol is often dominant, it is not always the case, necessitating robust separation methods. mdpi.com Furthermore, the variability in sterol content due to factors like seasonality and geographic location can lead to inconsistent profiles, complicating reproducible analysis. frontiersin.org
Innovations in the field are continuously addressing these challenges. The coupling of high-resolution chromatography with advanced mass spectrometry (e.g., LC-ESI-ToF-MS) allows for more sensitive and accurate mass determination and separation of complex mixtures. pensoft.net The use of two-dimensional NMR techniques (like HMQC and HMBC) is indispensable for unambiguously determining the complex carbon skeleton and proton-carbon correlations of these sterols. pensoft.net Moreover, advances in genomics and metabolic engineering are providing new avenues for understanding and manipulating sterol biosynthesis pathways. frontiersin.orgnih.gov By identifying and characterizing the specific enzymes involved in sterol modifications, researchers can better predict the types of sterols a particular organism might produce, aiding in their targeted isolation and identification. nih.gov
Synthetic Approaches and Chemical Modification of Ergosta 7,22 Dien 17 Ol 3 One
Chemo-Enzymatic Synthesis of Ergosta-7,22-dien-17-ol-3-one and Analogs
Chemo-enzymatic synthesis has emerged as a powerful strategy for the preparation of complex natural products and their analogs, offering high selectivity and milder reaction conditions compared to purely chemical methods. nih.gov Enzymes, with their inherent regio- and stereoselectivity, can catalyze transformations that are challenging to achieve through conventional organic chemistry. nih.gov
While direct chemo-enzymatic synthesis of this compound is not extensively detailed in the available literature, the principles can be inferred from the synthesis of related ergosterol (B1671047) derivatives. For instance, lipases are commonly employed for the esterification and transesterification of ergosterol to enhance its solubility and biological activity. mdpi.comnih.gov Candida sp. 99-125 lipase (B570770) and Proteus vulgaris K80 lipase have been successfully used to prepare ergosterol esters with various fatty acids. mdpi.comnih.gov Similarly, enzymatic hydroxylation, a key step in creating analogs, can be achieved using microbial biotransformation. For example, Penicillium raistrickii is known to mediate 15α-hydroxylation of steroid skeletons through the action of P450 enzymes. nih.gov
The synthesis of this compound would likely involve a multi-step process starting from a readily available precursor like ergosterol. This would entail the selective oxidation of the 3-hydroxyl group to a ketone and the introduction of a hydroxyl group at the C-17 position, potentially through microbial hydroxylation or a series of chemical steps. The Δ7 and Δ22 double bonds would need to be preserved throughout the synthesis.
Derivatization Strategies for Structural Modification
Derivatization of the ergostane (B1235598) skeleton is crucial for generating a diverse library of compounds for biological screening. unisi.it These modifications can target various positions on the steroid nucleus and the side chain.
Oxidation reactions are fundamental in modifying the ergostane framework. The oxidation of ergosterol can lead to a variety of products depending on the reagents and reaction conditions. For example, the oxidation of the 3β-hydroxyl group to a 3-keto group is a common transformation. rsc.org The double bonds in the B-ring and the side chain are also susceptible to oxidation, leading to the formation of epoxides, diols, and other oxygenated derivatives. unisi.it For instance, epoxidation of the Δ22 double bond in ergosterol derivatives using reagents like m-chloroperoxybenzoic acid (mCPBA) yields corresponding epoxides. unisi.it Further oxidative cleavage of the side chain can also be achieved. researchgate.net
Selective reduction of the double bonds in ergosterol is a key strategy for producing important intermediates. The partial hydrogenation of ergosterol to yield 5,6-dihydroergosterol (ergosta-7,22-dien-3β-ol) is a well-established process. google.com This reaction is typically carried out using a Raney nickel catalyst in a non-polar organic solvent like dioxane. google.com The selective saturation of the Δ5 double bond is crucial for certain synthetic pathways. google.com Further hydrogenation can also reduce the Δ22 double bond in the side chain. researchgate.net The choice of catalyst and reaction conditions is critical to control the selectivity of the hydrogenation process. researchgate.net For example, diisobutylaluminum hydride (DIBAL-H) has been used for the selective reduction of ergosterol. researchgate.net
Substitution reactions allow for the introduction of various functional groups onto the ergostane skeleton. These reactions can occur at different positions, leading to a wide array of derivatives. For instance, the hydroxyl group at C-3 can be esterified with various acids to produce esters with modified properties. nih.gov Glycosylation of the C-3 hydroxyl group is another important modification, often leading to compounds with altered solubility and biological activity. elsevierpure.com
Design and Synthesis of Novel Ergostane Derivatives for Research
The design and synthesis of novel ergostane derivatives are driven by the search for compounds with improved or novel biological activities. nih.gov Researchers often focus on modifying specific structural motifs known to be important for a particular biological target. For instance, the synthesis of ergostane derivatives with oxygenated side chains has been pursued to develop agonists for the liver X receptor (LXR). unisi.it
The general approach involves:
Selection of a lead compound: Starting with a known bioactive ergostane derivative or a readily available precursor like ergosterol.
Rational design: Introducing specific modifications based on structure-activity relationship (SAR) studies or computational modeling. This might involve altering the stereochemistry, introducing new functional groups, or modifying the side chain.
Synthesis: Employing a combination of chemical and enzymatic methods to achieve the desired transformations. acs.org This often involves multi-step synthetic sequences with careful control of stereochemistry. nih.gov
Biological evaluation: Screening the synthesized derivatives for their activity in relevant biological assays.
Examples of synthesized novel ergostane derivatives include those with rearranged skeletons, such as seco- and abeo-steroids, which have shown interesting biological properties. rsc.orgresearchgate.net
Stereochemical Considerations in this compound Synthesis
The stereochemistry of the ergostane skeleton is complex, with multiple chiral centers. Maintaining and controlling the stereochemistry during synthesis is a significant challenge and a critical aspect of producing biologically active molecules. unisi.itnih.gov
The synthesis of this compound from a precursor like ergosterol would require careful consideration of the stereochemistry at several key positions:
C-17: The introduction of the hydroxyl group at C-17 must be stereocontrolled to obtain the desired isomer. The orientation of this group can significantly impact biological activity.
C-20 and C-24: The stereochemistry of the side chain, particularly at C-20 and C-24, is inherent to the starting material (e.g., ergosterol has a specific stereochemistry at these centers) and must be retained. nih.gov
Methods to control stereochemistry include the use of stereoselective reagents, chiral catalysts, and enzymatic transformations. nih.gov For example, the reduction of a ketone at C-3 can yield either the 3α- or 3β-hydroxyl group depending on the reducing agent used. Similarly, epoxidation of a double bond can lead to different diastereomers, and the stereochemical outcome can sometimes be directed by neighboring functional groups. nih.gov The absolute configuration of newly created chiral centers is often determined using spectroscopic techniques like NOESY NMR experiments. unisi.itresearchgate.net
Table of Synthetic Reactions and Stereochemical Control in Ergostane Synthesis
| Reaction Type | Reagents/Conditions | Stereochemical Outcome/Considerations | Reference(s) |
| Oxidation | mCPBA, CH₂Cl₂ | Epoxidation of Δ²² double bond can lead to diastereomeric mixtures. | unisi.it |
| Oxidation | (COCl)₂, DMSO, CH₂Cl₂, then Et₃N | Oxidation of 3β-OH to 3-keto group. | unisi.it |
| Reduction | Raney Nickel, Dioxane, H₂ | Selective hydrogenation of Δ⁵ double bond in ergosterol. | google.com |
| Reduction | NaBH₄, LiAlH₄ | Reduction of keto groups; stereoselectivity depends on reagent and substrate. | nih.gov |
| Epoxidation | Peracids (e.g., MCPBA) | Reaction with Δ²-steroids typically yields 2α,3α-epoxides from the less hindered face. | nih.gov |
| Epoxide Opening | LiAlH₄ | Reductive opening of epoxides to form isomeric alcohols. | unisi.it |
| Glycosylation | Glycosyl donors, TMSOTf | Formation of glycosidic bonds, often with specific anomeric configurations. | elsevierpure.com |
Comparative Analysis with Other Ergostane Sterols and Steroids
Distinctions from Ergosterol (B1671047) and its Peroxides
Ergosta-7,22-dien-17-ol-3-one belongs to the ergostane (B1235598) class of steroids, which are characterized by a specific carbon skeleton. researchgate.netwikipedia.org Its structure, however, sets it apart from the more commonly known ergosterol and its peroxide derivatives. The primary distinctions lie in the functional groups attached to the steroid nucleus and the degree of unsaturation.
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a vital component of fungal cell membranes, analogous to cholesterol in animals. biorxiv.orgtaylorandfrancis.com Key structural features of ergosterol include a hydroxyl group (-OH) at the C-3 position, and double bonds at C-5, C-7, and C-22. In contrast, this compound has a ketone group (=O) at the C-3 position and a hydroxyl group at the C-17 position. Furthermore, it lacks the double bond at the C-5 position that is characteristic of ergosterol.
Ergosterol peroxide, a naturally occurring derivative, is formed by the addition of a peroxide bridge across the C-5 and C-8 positions of the ergosterol B-ring, resulting in a 5α,8α-epidioxy moiety. tandfonline.comtandfonline.com This structural modification significantly alters its biological properties. This compound does not possess this peroxide bridge. The presence of the ketone at C-3 and the hydroxyl group at C-17 in this compound, compared to the hydroxyl at C-3 and the conjugated diene system in the B-ring of ergosterol, leads to differences in their chemical reactivity and biological activities. nih.govacs.org
| Compound | Functional Group at C-3 | Functional Group at C-17 | Double Bonds | Additional Features |
|---|---|---|---|---|
| This compound | Ketone (=O) | Hydroxyl (-OH) | C-7, C-22 | - |
| Ergosterol | Hydroxyl (-OH) | - | C-5, C-7, C-22 | - |
| Ergosterol Peroxide | Hydroxyl (-OH) | - | C-6, C-22 | 5α,8α-epidioxy bridge |
Comparison with Ergosta-7,22-dien-3-one and Ergosta-7,22-dien-3-ol (B1205141) Derivatives
Within the ergostane family, this compound shares a closer structural resemblance to Ergosta-7,22-dien-3-one and derivatives of Ergosta-7,22-dien-3-ol. The common feature among these compounds is the presence of double bonds at the C-7 and C-22 positions.
The primary difference between this compound and Ergosta-7,22-dien-3-one is the presence of a hydroxyl group at the C-17 position in the former. nih.govnih.gov This addition of a hydroxyl group increases the polarity of the molecule and can significantly influence its interaction with biological targets. Ergosta-7,22-dien-3-one, lacking this C-17 hydroxyl group, is a less polar compound. medchemexpress.com
When comparing this compound with Ergosta-7,22-dien-3-ol derivatives , the key distinction lies at the C-3 position. echemi.comnist.govnist.gov In this compound, this position is occupied by a ketone group, whereas in Ergosta-7,22-dien-3-ol derivatives, it is a hydroxyl group. The oxidation state of the functional group at C-3 (ketone vs. alcohol) affects the molecule's shape and its ability to act as a hydrogen bond donor or acceptor, which in turn dictates its biological function.
| Compound | Functional Group at C-3 | Functional Group at C-17 | Double Bonds |
|---|---|---|---|
| This compound | Ketone (=O) | Hydroxyl (-OH) | C-7, C-22 |
| Ergosta-7,22-dien-3-one | Ketone (=O) | - | C-7, C-22 |
| Ergosta-7,22-dien-3-ol | Hydroxyl (-OH) | - | C-7, C-22 |
Shared and Unique Biological Activities Among Ergostane Classes
Ergostane-type steroids, as a broad class, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govbohrium.comnih.govmdpi.com The specific functional groups and their stereochemistry on the ergostane skeleton are critical determinants of their biological effects.
Many ergostane derivatives, including ergosterol and its peroxides, have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com For instance, ergosterol peroxide has been shown to induce apoptosis in cancer cells. nih.gov While specific studies on the biological activities of this compound are limited, its structural similarity to other biologically active ergostanes suggests it may possess similar properties. For example, compounds with a ketone at C-3 and hydroxyl groups at other positions have shown cytotoxic and anti-inflammatory activities. mdpi.com
Unique biological activities often arise from subtle structural differences. The presence of the 5α,8α-peroxy bridge in ergosterol peroxide is thought to be crucial for its potent cytotoxic effects. nih.gov Similarly, the conjugated diene system in ergosterol is important for its role in fungal membranes and as a precursor to vitamin D2. The unique combination of a C-3 ketone and a C-17 hydroxyl group in this compound could confer specific biological activities that differ from those of ergosterol or other ergostane derivatives. For instance, some ergostane-type steroids have been found to have anti-neuroinflammatory properties. nih.gov Others, like Ergosta-7,9(11),22-trien-3β-ol, have been shown to modulate microglia activation. mdpi.com
Phylogenetic and Biosynthetic Relationships Among Ergostane Derivatives
Ergostane derivatives are primarily found in fungi, where they are synthesized through the ergosterol biosynthesis pathway. davidmoore.org.ukmdpi.comcreative-biolabs.comnih.govresearchgate.net This complex pathway involves a series of enzymatic reactions that modify a common precursor, lanosterol. mdpi.com
The biosynthesis of various ergostane derivatives branches off from the main ergosterol pathway at different points. For instance, Ergosta-7,22-dien-3-ol is a direct precursor in the later stages of ergosterol synthesis. nih.gov The conversion of Ergosta-7,22-dien-3-ol to Ergosta-7,22-dien-3-one can be achieved through an oxidation reaction, a common biotransformation step in many microorganisms. nih.gov
The formation of this compound likely involves a further hydroxylation step at the C-17 position of Ergosta-7,22-dien-3-one. Such hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the diversification of steroid structures in fungi. The study of the biotransformation of ergosta-7,22-dien-3-beta-ol by Nocardia erythropolis identified ergosta-7,22-dien-3-one and ergosta-7,22-dien-17-alpha-ol-3-one as products, indicating a plausible biosynthetic route. nih.gov
The phylogenetic distribution of these different ergostane derivatives can provide insights into the evolution of the enzymatic machinery responsible for their synthesis. The presence of specific ergostane profiles can sometimes be used as a chemotaxonomic marker to differentiate between fungal species.
Future Directions and Emerging Research Avenues for Ergosta 7,22 Dien 17 Ol 3 One
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of ergosterol (B1671047) is well-documented and involves a complex series of enzymatic reactions. mdpi.com However, the specific enzymes responsible for converting canonical intermediates into Ergosta-7,22-dien-17-ol-3-one remain largely uncharacterized. A primary future research direction will be the identification and functional characterization of the enzymes that catalyze the oxidation of the C-3 hydroxyl group to a ketone and the hydroxylation at the C-17 position. These are likely to be specialized oxidoreductases, such as cytochrome P450 monooxygenases or specific dehydrogenases.
Furthermore, the regulatory networks governing the expression of genes encoding these enzymes are unknown. In fungi, the biosynthesis of ergosterol is tightly controlled by a network of transcription factors, such as the sterol regulatory element-binding protein (SREBP) homolog Upc2 and its orthologs, which respond to cellular sterol levels. researchgate.net Research is needed to determine if the production of this compound is regulated by these same networks or if it possesses a distinct regulatory system that responds to specific environmental or developmental cues. Unraveling these pathways is crucial for understanding the compound's physiological role and for developing biotechnological production methods.
Table 1: Key Regulatory Factors in Fungal Ergosterol Biosynthesis
| Regulator | Organism(s) | Function |
|---|---|---|
| Upc2 | Saccharomyces cerevisiae, Candida spp. | Zinc cluster transcription factor that upregulates ERG gene expression under low sterol conditions. |
| Ecm22 | Saccharomyces cerevisiae | Works in concert with Upc2 to regulate sterol biosynthesis. |
| SrbA | Aspergillus fumigatus | SREBP homolog essential for hypoxia adaptation and azole resistance through cyp51A regulation. |
This table outlines known regulators in the general ergosterol pathway, which provide a starting point for investigating the specific regulation of this compound biosynthesis.
Exploration of Novel Biological Activities and Molecular Targets
While the parent compound ergosterol is known for its role in maintaining fungal membrane integrity, the biological activities of many of its derivatives are still being explored. mdpi.comnih.gov Research on the closely related compound, ergosta-7,22-dien-3-one, has shown that it can exert pro-inflammatory effects by stimulating the production of nitric oxide and inducing the expression of Toll-like receptors (TLRs) and other immune-related molecules in macrophage cell lines. chemfaces.com
This finding provides a compelling rationale for investigating the immunomodulatory potential of this compound. The addition of a hydroxyl group at the C-17 position could significantly alter its interaction with biological targets. Future studies should focus on screening this compound against a wide range of molecular targets, including enzymes, receptors, and transcription factors involved in inflammation, cancer, and infectious diseases. Identifying these targets will be crucial for understanding its mechanism of action and evaluating its therapeutic potential.
Table 2: Reported Biological Activities of Related Ergostane (B1235598) Steroids
| Compound | Reported Activity | Potential Area of Research |
|---|---|---|
| Ergosterol | Anticancer, anti-inflammatory, regulation of membrane fluidity. nih.govnih.gov | Foundational role in fungal physiology. |
| Ergosta-7,22-dien-3-one | Pro-inflammatory, induction of Toll-like receptors (TLRs). chemfaces.comresearchgate.net | Immunomodulation. |
Development of Engineered Biosynthesis Platforms for this compound Production
Natural extraction of this compound from fungal sources is often inefficient due to low yields and complex purification processes. Metabolic engineering offers a promising alternative for sustainable and scalable production. A key future direction will be the development of engineered microbial platforms, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, for heterologous biosynthesis.
This process would involve:
Identifying the complete set of biosynthetic genes required to produce the compound.
Introducing these genes into a suitable host organism that produces high levels of the precursor, ergosterol, or its intermediates.
Optimizing metabolic flux towards the target compound by upregulating the introduced pathway and downregulating competing pathways.
Fine-tuning fermentation conditions to maximize yield and purity.
The creation of such engineered platforms would not only provide a reliable source of this compound for research and potential commercial applications but would also serve as a powerful tool for studying the biosynthetic pathway itself.
Role of this compound in Inter-species Interactions
Ergosterol is fundamental to the fungal cell membrane, providing stability and allowing fungi to adapt to environmental stresses like changes in temperature and osmotic pressure. mdpi.com Beyond this structural role, ergosterol can act as a microbe-associated molecular pattern (MAMP) in plant-fungus interactions, where it is recognized by the plant's immune system, triggering defense responses. nih.gov This suggests that ergosterol and its derivatives can function as signaling molecules in their ecological niches.
Future research should investigate the potential role of this compound in mediating inter-species interactions. It is plausible that this modified ergosteroid could have specific functions in communicating with other microbes (bacteria or other fungi) or in modulating interactions with a host organism. For example, it might act as a defense compound, an attractant, or a signaling molecule that influences the behavior of surrounding organisms. Exploring its function in a natural context will provide critical insights into the ecological relevance of the chemical diversity found in ergostane-type steroids.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ergosterol |
| Upc2 |
| Ecm22 |
| SrbA |
| AtrR |
| Ergosta-7,22-dien-3-one |
| Ergosterol Peroxide |
| Lanosterol |
| Cholesterol |
Q & A
Q. What are the primary natural sources of ergosta-7,22-dien-3-one, and how is it isolated?
Ergosta-7,22-dien-3-one is predominantly isolated from fungal species, including Ganoderma (e.g., G. oerstedii, G. curtisii) and Polyporus umbellatus. Standard isolation involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural confirmation is achieved via NMR and HRMS .
Q. Which spectroscopic methods are essential for characterizing ergosta-7,22-dien-3-one?
Key methods include:
Q. What preliminary assays are used to evaluate the anti-inflammatory activity of ergosta-7,22-dien-3-one?
Common assays include:
- NO production inhibition : LPS-stimulated RAW 264.7 macrophages are treated with the compound, and NO levels are measured via Griess reagent.
- Cytokine profiling : ELISA or qPCR to quantify IL-6, TNF-α, and IL-1β levels.
- Cell viability assays (e.g., MTT): To rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for ergosta-7,22-dien-3-one across studies?
Discrepancies may arise from differences in:
- Source material purity : Validate compound identity via orthogonal methods (e.g., NMR + HRMS).
- Experimental models : Compare results across cell lines (e.g., J774A.1 vs. RAW 264.7) and in vivo models.
- Dosage and treatment duration : Conduct dose-response and time-course studies to establish optimal parameters .
Q. What experimental designs are optimal for studying ergosta-7,22-dien-3-one’s modulation of STAT3 and NF-κB pathways?
- Western blotting : Assess phosphorylation status of STAT3 (Tyr705) and IκBα degradation (NF-κB activation).
- Luciferase reporter assays : Transfect cells with STAT3- or NF-κB-responsive luciferase constructs to quantify transcriptional activity.
- Co-treatment with pathway inhibitors (e.g., JAK2 inhibitor for STAT3): To confirm target specificity .
Q. How can molecular docking studies guide mechanistic investigations of ergosta-7,22-dien-3-one’s anti-inflammatory effects?
- Target selection : Prioritize proteins linked to inflammation (e.g., STAT3, COX-2) based on prior evidence.
- Docking software : Use AutoDock Vina or Schrödinger to model compound-protein interactions.
- Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with mutagenesis or competitive binding assays .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of ergosta-7,22-dien-3-one?
- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC.
- ANOVA with post-hoc tests : For multi-group comparisons (e.g., Tukey’s test).
- Principal Component Analysis (PCA) : To identify clusters in omics datasets (e.g., lipidomics) .
Q. How should researchers document experimental protocols for reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed Methods : Include solvent ratios, chromatographic gradients, and instrument parameters.
- Supporting Information : Upload raw NMR spectra, HRMS data, and statistical analyses as supplementary files.
- Compound Characterization : For new derivatives, provide / NMR assignments and purity data (HPLC chromatograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
